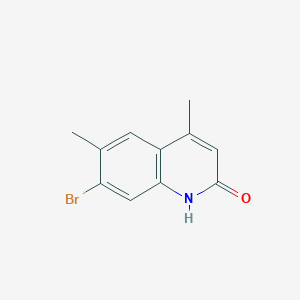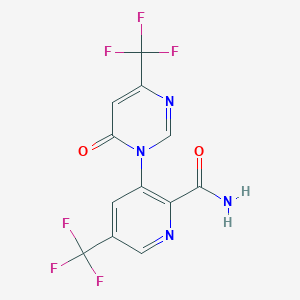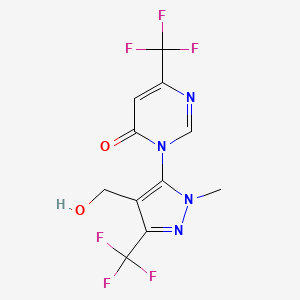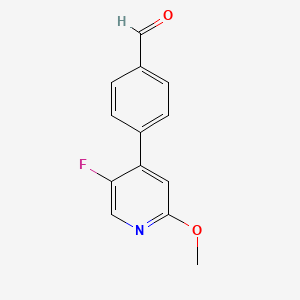
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde
Overview
Description
The compound “4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde” is a derivative of the compound "(5-Fluoro-2-methoxypyridin-4-yl)methanamine" . This compound, also known as FMP, is a chemical compound with the molecular formula C7H9FN2O.
Molecular Structure Analysis
The molecular structure of the related compound “(5-Fluoro-2-methoxypyridin-4-yl)methanamine” has a molecular formula of C7H9FN2O and a molecular weight of 156.16 .Physical And Chemical Properties Analysis
The related compound “(5-Fluoro-2-Methoxypyridin-4-yl)Methanol” has a molecular formula of C7H8FNO2 and a molecular weight of 157.14 . Another related compound, “5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID”, has a boiling point of 323.5±52.0 °C (Predicted), a density of 1.34±0.1 g/cm3 (Predicted), and a pKa of 6.91±0.58 (Predicted) .Scientific Research Applications
Synthesis and Anticancer Activity
- A study discussed the synthesis of fluorinated benzaldehydes, including analogs similar to 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde, for their potential in anticancer activities. The focus was on creating fluorinated analogues of the anticancer combretastatins, with emphasis on maintaining potent cell growth inhibitory properties (Lawrence et al., 2003).
Organic Chemistry and Catalysis
- Research into Pd-catalyzed ortho C-H hydroxylation of benzaldehydes used compounds similar to 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde, exploring the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations (Chen, Ozturk, & Sorensen, 2017).
Fluorescent Chemosensors
- A study on 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH used similar benzaldehydes. These compounds were used to effectively discriminate between normal cells and cancer cells based on pH levels (Dhawa et al., 2020).
Photophysical Properties
- The photophysical properties and intramolecular charge transfer (ICT) effects of compounds including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde were investigated. This study provides insight into the tuning of chemical structure for targeted properties, relevant to similar compounds like 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde (Altinolcek et al., 2021).
Oxidation Mechanisms
- A study on the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium provides insights into the reaction mechanisms and kinetics relevant to compounds like 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde (Malik, Asghar, & Mansoor, 2016).
Safety And Hazards
properties
IUPAC Name |
4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-6-11(12(14)7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMSVASUCHWZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



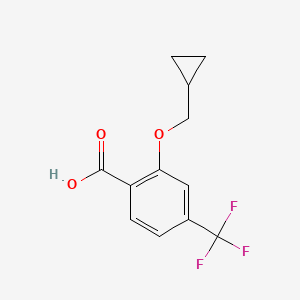
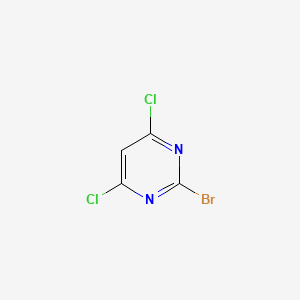

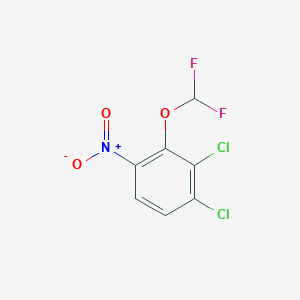


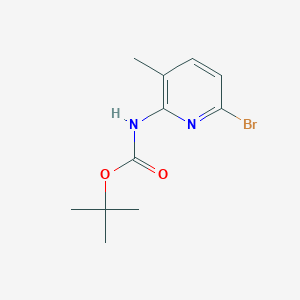
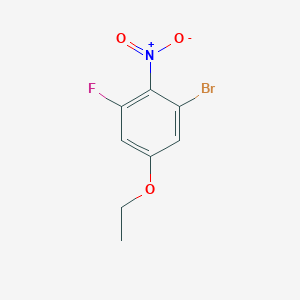
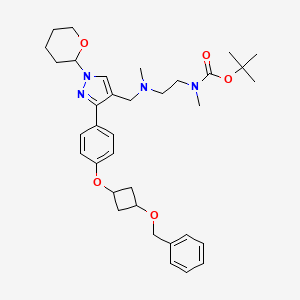
![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)

